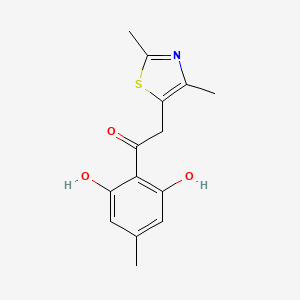
Ethanone, 1-(2,6-dihydroxy-4-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(2,6-dihydroxy-4-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)- is a complex organic compound that belongs to the class of phenylthiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,6-dihydroxy-4-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)- typically involves multi-step organic reactions. The starting materials often include 2,6-dihydroxy-4-methylbenzaldehyde and 2,4-dimethyl-5-thiazolecarboxylic acid. The key steps may involve:
Condensation Reaction: Combining the benzaldehyde and thiazolecarboxylic acid under acidic or basic conditions to form the intermediate.
Oxidation: Oxidizing the intermediate to form the ethanone derivative.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous monitoring and quality control are essential to ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2,6-dihydroxy-4-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Ethanone, 1-(2,6-dihydroxy-4-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,6-dihydroxy-4-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(2,6-dihydroxyphenyl)-2-(2,4-dimethyl-5-thiazolyl)-
- Ethanone, 1-(4-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)-
Uniqueness
Ethanone, 1-(2,6-dihydroxy-4-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)- is unique due to its specific substitution pattern on the phenyl and thiazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
61928-49-2 |
|---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
1-(2,6-dihydroxy-4-methylphenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C14H15NO3S/c1-7-4-10(16)14(11(17)5-7)12(18)6-13-8(2)15-9(3)19-13/h4-5,16-17H,6H2,1-3H3 |
InChI Key |
ZEKRAJQYBPSWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)CC2=C(N=C(S2)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















